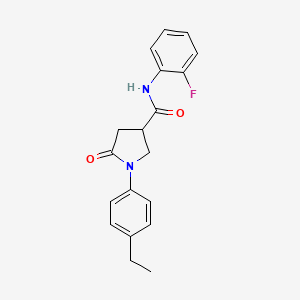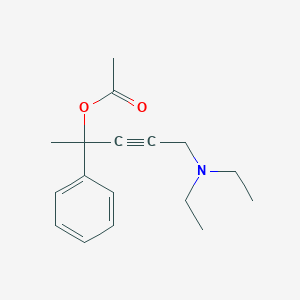
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EF-1, is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are known to play a critical role in cancer cell growth and survival. 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to exhibit anti-bacterial and anti-fungal properties, suggesting that it could be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its high purity and good yields, which make it easy to synthesize in the lab. 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is also relatively stable, making it easy to store and handle. However, one of the limitations of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new cancer therapies based on 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. Further research is needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and to identify the most effective dosages and treatment regimens. Another area of interest is the development of new treatments for neurological disorders based on 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. Finally, research is needed to explore the potential use of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide as an antibiotic or anti-fungal agent, which could help address the growing problem of antibiotic resistance.
Méthodes De Synthèse
The synthesis of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-ethylphenylhydrazine with 2-fluorobenzoyl chloride in the presence of triethylamine to form the intermediate, which is then treated with pyrrolidine-2,5-dione to yield 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. This method has been reported to yield 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in high purity and good yields.
Applications De Recherche Scientifique
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit a wide range of potential applications in scientific research. One of the most promising applications of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is in the field of cancer research. 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to exhibit anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-13-7-9-15(10-8-13)22-12-14(11-18(22)23)19(24)21-17-6-4-3-5-16(17)20/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXHZZOTUYAQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4939950.png)
![4,4'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4939951.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B4939954.png)

![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B4939961.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(4-methylbenzyl)benzamide](/img/structure/B4939966.png)

![4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4939979.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940000.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4940012.png)
![N-(2-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4940019.png)
![1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4940038.png)
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)
